molecular formula C22H30N4O3 B6753697 N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B6753697
M. Wt: 398.5 g/mol
InChI Key: NKVOMVREFTUNLA-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with tert-butyl and methyl groups, linked to a pyrrolidine ring via an acetamide bridge, and further connected to a benzodioxin moiety. The intricate structure of this compound suggests diverse reactivity and potential for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-22(2,3)18-13-19(25(4)24-18)23-20(27)14-26-10-6-8-16(26)15-7-5-9-17-21(15)29-12-11-28-17/h5,7,9,13,16H,6,8,10-12,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVOMVREFTUNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)CN2CCCC2C3=C4C(=CC=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of tert-butyl and methyl groups. The next step involves the formation of the pyrrolidine ring, which is then linked to the pyrazole ring through an acetamide bridge. Finally, the benzodioxin moiety is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and benzodioxin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds.

    Biology: Its potential biological activity is of interest for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: The compound may serve as a lead molecule for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Industry: Its properties could be exploited in the development of new polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism by which N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, benzodioxin-containing molecules, and pyrrolidine-based structures. Examples include:

  • N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]acetamide
  • 4-Chloromethcathinone
  • 3-Methylmethcathinone

Uniqueness

What sets this compound apart is its combination of functional groups and structural complexity

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